molecular formula C17H15N3O2S2 B2693734 (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-36-3

(Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2693734
CAS RN: 2035004-36-3
M. Wt: 357.45
InChI Key: NRUWSPCZRJSOFE-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

One of the primary areas of research involving this compound relates to its potential in pharmaceutical applications. The compound and its derivatives have been explored for their roles as alpha-subtype selective 5-HT-1D receptor agonists, which could offer therapeutic benefits for migraine treatment with fewer side effects (Habernickel, 2001). This suggests a targeted approach in drug development, highlighting the compound's specificity and potential efficacy in neurological conditions.

Anticancer Potential

A significant body of research has focused on the anticancer potential of derivatives of this compound. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, showing activity against breast and colorectal cancer cell lines (Zhang et al., 2005). The molecular mechanism has been linked to the induction of apoptosis via targeting TIP47, an IGF II receptor-binding protein, which underscores the compound's potential as a novel anticancer agent with a defined molecular target.

Material Science Applications

In the field of material science, derivatives of this compound have been studied for their nonlinear optical properties and optical power limiting capabilities. These studies are crucial for the development of materials for photonic applications, such as optical switches or limiters. Research into thiophene-based conjugated polymers incorporating oxadiazole units has revealed significant negative nonlinear refractive indices, suggesting their utility in the development of optical devices (Poornesh et al., 2010).

Antimicrobial and Antitubercular Activities

The compound's derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, indicating moderate to good efficacy against various pathogens. This research contributes to the ongoing search for new antimicrobial agents in response to the global challenge of antibiotic resistance (Joshi et al., 2015).

properties

IUPAC Name

(Z)-3-thiophen-2-yl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-15(4-3-14-2-1-8-24-14)20-7-5-12(10-20)16-18-17(22-19-16)13-6-9-23-11-13/h1-4,6,8-9,11-12H,5,7,10H2/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUWSPCZRJSOFE-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)/C=C\C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.